![molecular formula C22H22N4O2 B2762090 N,N'-Bis[2-(1H-indole-3-yl)ethyl]oxamide CAS No. 220061-08-5](/img/structure/B2762090.png)
N,N'-Bis[2-(1H-indole-3-yl)ethyl]oxamide
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Overview
Description
“N,N’-Bis[2-(1H-indole-3-yl)ethyl]oxamide” is a compound that belongs to the class of indole derivatives . Indole derivatives are a significant class of organic heterocyclic molecules and can be isolated from a variety of natural sources, including plants and microorganisms . They are known for their vast array of biological activities .
Synthesis Analysis
The synthesis of “N,N’-Bis[2-(1H-indole-3-yl)ethyl]oxamide” can be achieved through a one-pot, three-component protocol, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis
The molecular structure of “N,N’-Bis[2-(1H-indole-3-yl)ethyl]oxamide” is characterized by the presence of two indole rings connected by an oxamide group . The indole ring is a heterocyclic organic compound consisting of a benzene ring fused to a pyrrole ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N,N’-Bis[2-(1H-indole-3-yl)ethyl]oxamide” include Fischer indolisation and indole N-alkylation . These are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers .Scientific Research Applications
Catalysis and Synthetic Applications
N,N'-Bis[2-(1H-indole-3-yl)ethyl]oxamide and its derivatives have been explored for their catalytic properties and applications in synthetic chemistry. Nishinaga et al. (1975) demonstrated that bis(salicylidene)ethylenediaminatocobalt(II) catalyzes the oxygenation of 3-substituted indoles, providing a model for tryptophan 2,3-dioxygenase reactions, indicating potential catalytic applications of indole derivatives in oxidative processes (Nishinaga, 1975).
Structural Chemistry and Material Science
The synthesis and structural investigation of symmetric and non-symmetric oxamides, including derivatives of this compound, reveal their stabilization by intramolecular three-center hydrogen bonding. This highlights their significance in understanding molecular structures and designing materials with specific properties (Martínez-Martínez et al., 1998).
Coordination Chemistry
The coordinating properties of N,N'-bis(coordinating group substituted)oxamides are explored for designing homo- and heterometallic species, indicating their utility in developing metal-organic frameworks and coordination complexes with tailored properties (Ruiz et al., 1999).
Polymer Science
This compound derivatives are used in the synthesis of polyurethane foams, demonstrating their role in enhancing the thermal stability and mechanical properties of polymeric materials. This application is critical for developing advanced materials with improved performance (Zarzyka, 2013).
Bioactive Molecule Development
Indole derivatives are studied for their potential bioactive properties. For instance, oxidized bis(indolyl)methane has been explored as a selective colorimetric sensor for various ions, demonstrating the utility of indole derivatives in developing sensing materials and bioactive compounds (He et al., 2006).
Future Directions
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have a broad spectrum of biological activities . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with cellular targets leading to a variety of biochemical changes.
Biochemical Pathways
Indole derivatives are known to interact with a variety of biochemical pathways due to their diverse biological activities . These interactions can lead to downstream effects such as the modulation of immune response, inhibition of microbial growth, and disruption of cancer cell proliferation .
Result of Action
Given the diverse biological activities of indole derivatives, the compound’s action could potentially result in a variety of molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
It is known that tryptamine derivatives play a fundamental role in the human body . They are involved in the regulation and modulation of multiple processes within the central nervous system, such as sleep, cognition, memory, temperature regulation, and behavior .
Cellular Effects
It is known that tryptamine derivatives, from which this compound is derived, have a significant impact on cell function .
Molecular Mechanism
It is known that the mechanism of action of naproxen, one of the precursors of this compound, involves blocking arachidonate binding to competitively inhibit both cyclooxygenase (COX) isoenzymes, COX-1, and COX-2, resulting in analgesic and anti-inflammatory effects .
properties
IUPAC Name |
N,N'-bis[2-(1H-indol-3-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c27-21(23-11-9-15-13-25-19-7-3-1-5-17(15)19)22(28)24-12-10-16-14-26-20-8-4-2-6-18(16)20/h1-8,13-14,25-26H,9-12H2,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQGTEFJLKVCAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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